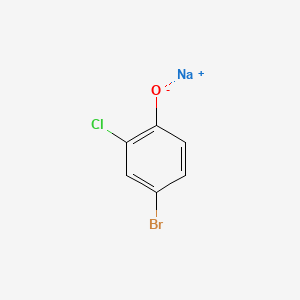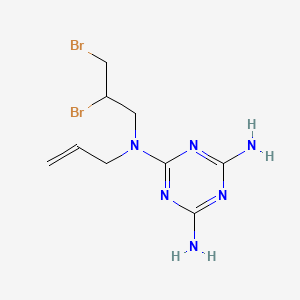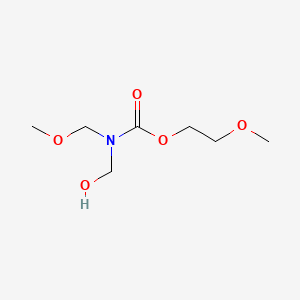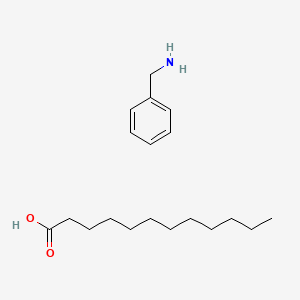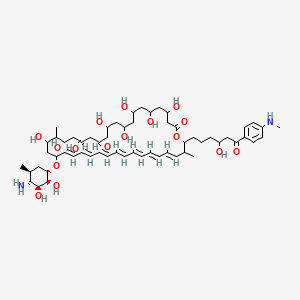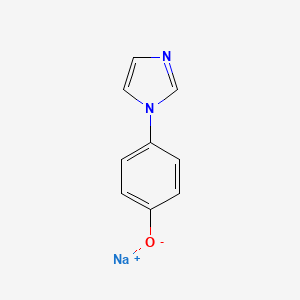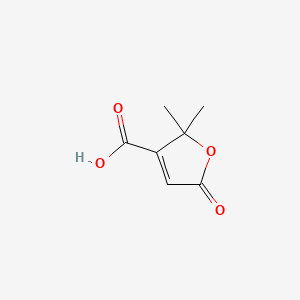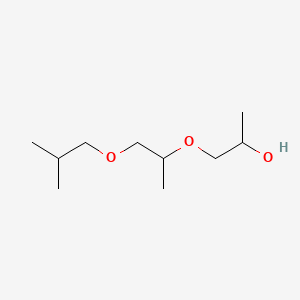
1-(2-Isobutoxy-1-methylethoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isobutoxy-1-methylethoxy)propan-2-ol is an organic compound with the molecular formula C10H22O3 and a molecular weight of 190.28 g/mol . It is a colorless liquid that is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isobutoxy-1-methylethoxy)propan-2-ol typically involves the reaction of isobutyl alcohol with propylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using high-pressure reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isobutoxy-1-methylethoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium alkoxides (RONa) and halides (RX) are commonly used.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
1-(2-Isobutoxy-1-methylethoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: It is used in the preparation of biological samples and as a component in buffer solutions.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and cleaning agents.
Mechanism of Action
The mechanism of action of 1-(2-Isobutoxy-1-methylethoxy)propan-2-ol involves its interaction with various molecular targets. It can act as a solvent, facilitating the dissolution and interaction of other compounds. In biological systems, it can interact with cell membranes and proteins, affecting their function and activity .
Comparison with Similar Compounds
1-(2-Butoxy-1-methylethoxy)propan-2-ol: Similar in structure but with a butoxy group instead of an isobutoxy group.
2-Propanol, 1-(2-butoxy-1-methylethoxy)-: Another similar compound with slight variations in the alkyl chain.
Uniqueness: 1-(2-Isobutoxy-1-methylethoxy)propan-2-ol is unique due to its specific isobutoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific solubility and reactivity are required .
Properties
CAS No. |
31334-48-2 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-[1-(2-methylpropoxy)propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C10H22O3/c1-8(2)5-12-7-10(4)13-6-9(3)11/h8-11H,5-7H2,1-4H3 |
InChI Key |
IRMJKQPPTUZTNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC(C)OCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


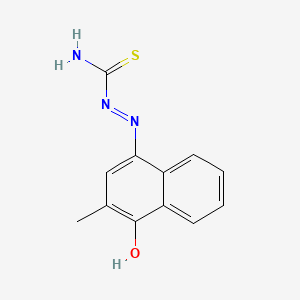
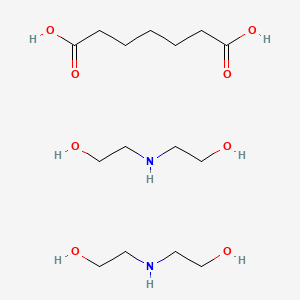

![3-[(1-Methylethoxy)methyl]heptane](/img/structure/B12667896.png)

